N-(3-chloro-4-methylphenyl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide is a synthetic acetamide derivative featuring a 1,3-diazaspiro[4.5]decan-2,4-dione core fused to an aromatic chloro-methylphenyl group via an acetamide linker. The spirocyclic diazaspiro system imparts conformational rigidity, while the chloro and methyl substituents on the phenyl ring modulate electronic and steric properties. Such structural attributes are critical in medicinal chemistry, particularly for targeting enzymes or receptors requiring defined spatial interactions .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-11-6-7-13(9-14(11)19)20-15(23)10-22-16(24)18(21-17(22)25)8-4-3-5-12(18)2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLDKHHQNHMVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chloro vs. Methoxy Substitution
- N-(4-Methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide ():
- The 4-methoxy group enhances electron-donating capacity compared to the 3-chloro-4-methylphenyl group. This may reduce electrophilicity and alter metabolic stability.
- Molecular Weight: 345.39 g/mol vs. the target compound’s estimated ~380–400 g/mol (based on structural similarity).
Halogenated Phenyl Derivatives
- The larger spiro[4.6]undecane ring may confer greater flexibility than the spiro[4.5]decane system .
Modifications to the Diazaspiro Core
Position of Methyl Substitution
- 2-Chloro-N-{8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]Decan-3-yl}Acetamide (): The methyl group at position 8 (vs. The chloroacetamide moiety (vs. arylacetamide) increases electrophilicity, which may enhance reactivity but reduce selectivity .
Spiro Ring Size and Heteroatom Arrangement
Acetamide Linker Modifications
- 2-Cyano-2-[2-(4-Methylphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide (): A cyano-hydrazone-acetamide scaffold replaces the spiro system, introducing hydrogen-bonding sites (C≡N and NH) that could enhance binding to polar targets. However, the lack of a spirocyclic framework reduces conformational control .
Key Research Findings
- Spirocyclic Rigidity: Compounds with diazaspiro[4.5]decan cores (e.g., target compound, ) exhibit enhanced conformational control compared to non-spiro analogs, improving target selectivity .
- Substituent Effects : Chloro and methyl groups on the phenyl ring balance lipophilicity and steric bulk, optimizing membrane permeability and metabolic stability .
- Synthetic Accessibility : Carbodiimide-mediated coupling (e.g., EDC/HCl in ) is a common method for acetamide formation, with yields >90% under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
